Sulfisoxazole Acetyl is an ester of sulfisoxazole, a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. Sulfisoxazole acetyl competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death. Sulfisoxazole acetyl is a sulfonamide and a member of benzenes. Sulfisoxazole acetyl is an ester of sulfisoxazole, a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial activity. Sulfisoxazole acetyl competes with PABA for the bacterial enzyme, dihydropteroate synthase, preventing the incorporation of PABA into dihydrofolic acid, which is the precursor of folic acid. This process causes an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, resulting in cell growth arrest and cell death. It is often combined with erythromycin to treat acute otitis media caused by the bacteria, haemophilus influenzae.
Related Compounds
Sulfisoxazole
Compound Description: Sulfisoxazole is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial properties []. It acts by competing with PABA for the bacterial enzyme dihydropteroate synthase, thus inhibiting bacterial folic acid synthesis [].
Relevance: Sulfisoxazole is the parent compound of sulfisoxazole acetyl. It is often administered orally, and sulfisoxazole acetyl serves as a prodrug that is hydrolyzed to sulfisoxazole in the body []. Sulfisoxazole acetyl exhibits improved palatability compared to sulfisoxazole [].
Sulfanilamide
Compound Description: Sulfanilamide is a sulfonamide antibacterial drug that acts by inhibiting bacterial folic acid synthesis [].
Relevance: Like sulfisoxazole acetyl, sulfanilamide is a sulfonamide drug and shares a similar mechanism of action []. Research on the effects of radiation on GI drug absorption has used sulfanilamide alongside sulfisoxazole acetyl to compare their absorption rates under these conditions [, ]. These studies showed that both drugs exhibit altered absorption rates following radiation exposure, but the extent of the effect differs, likely due to variations in their physicochemical properties [, ].
N4-conjugate of Sulfanilamide
Compound Description: The N4-conjugate of sulfanilamide is a metabolite formed when sulfanilamide undergoes metabolism, primarily in the liver [].
Relevance: The formation of the N4-conjugate is a significant metabolic pathway for sulfanilamide []. Studies have shown that the fraction of sulfanilamide excreted in urine as the N4-conjugate increased after exposure to radiation []. This finding suggests that radiation might influence the metabolic pathways of sulfonamides like sulfisoxazole acetyl.
Erythromycin Ethylsuccinate
Compound Description: Erythromycin ethylsuccinate is an antibiotic belonging to the macrolide class [].
Relevance: Erythromycin ethylsuccinate is often combined with sulfisoxazole acetyl in oral suspensions like Pediazole to treat bacterial infections, particularly acute otitis media in children [, ]. This combination targets a broader spectrum of bacteria, enhancing treatment efficacy [].
Compound Description: Trimethoprim is an antibiotic that disrupts bacterial folate synthesis [].
Relevance: Trimethoprim, similar to sulfisoxazole acetyl, inhibits bacterial folic acid synthesis, but at a different step in the metabolic pathway []. The combination of trimethoprim and sulfamethoxazole, another sulfonamide, is a well-known synergistic antibacterial combination. While not directly studied in the context of the provided papers, the presence of trimethoprim in formulations analyzed alongside sulfisoxazole acetyl highlights the therapeutic relevance of targeting bacterial folate synthesis [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SR 18292 is an inhibitor of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a coactivator of transcription factors for genes involved in gluconeogenesis. SR 18292 (20 µM) increases acetylation of PGC-1α and, subsequently, decreases mRNA expression of phosphoenolpyruvate carboxykinase 1 (PEPCK1/Pck1) and the glucose-6-phosphatase catalytic subunit (G6Pc) in primary hepatocytes following stimulation with glucagon. In a dietary model of type II diabetes mellitus in mice, SR 18292 (45 mg/kg, i.p., for four days) reduces fasting blood glucose levels and the expression of liver Pck1. It also enhances glucose tolerance and insulin sensitivity in two mouse models of obesity. SR-18292 is a PGC-1α inhibitor. SR-18292 reduces blood glucose, strongly increases hepatic insulin sensitivity, and improves glucose homeostasis in dietary and genetic mouse models of T2D.
SR 17018 is an orally bioavailable and brain-penetrant agonist of μ-opioid receptors. It is functionally selective for G protein-coupled receptor signaling (EC50 = 97 nM for GTPγS binding in CHO cells expressing μ-opioid receptors) over β-arrestin 2 recruitment (EC50 = >10,000 nM) at the μ-opioid receptor. SR 17018 increases latency to withdraw in the hot plate and warm water tail-flick assay (ED50s = 6.9 and 7.7 mg/kg, respectively) without inducing respiratory depression in mice when administered at doses up to 48 mg/kg. SR 17018 was designed for this biased agonism at the μ-opioid receptor to potentially widen the therapeutic window and reduce adverse effects of μ-opioid receptors, such as respiratory depression. SR17018 is an mu-opioid-receptor (MOR) agonist with an EC50 of 97 nM.
SR 1903 is a modulator of retinoic acid receptor-related orphan receptor γ (RORγ) and liver X receptor (LXR). It is an inverse agonist of RORγ (IC50 = ~100 nM in a cell-based reporter assay) and an agonist of LXR. It also binds to peroxisome proliferator-activated receptor γ (PPARγ; IC50 = 209 nM) but does not activate it. SR 1903 (10 μM) inhibits LPS-induced expression of triggering receptor expressed on myeloid cells 1 (TREM-1) in RAW 264.7 cells. It also inhibits LPS-induced expression of the LXR target genes IL-6 and IL-33 and increases expression of ABCG1, FASN, and SCD-1 in RAW 264.7 cells. SR 1903 (20 mg/kg twice per day) reduces severity score in a mouse model of collagen-induced arthritis. It reduces blood glucose levels in a glucose tolerance test, serum levels of total cholesterol and LDL, body weight, and fat mass in a mouse model of high-fat diet-induced obesity. SR-1903 is a modulator of retinoic acid receptor-related orphan receptor γ (RORγ) and liver X receptor (LXR). It is an inverse agonist of RORγ and an agonist of LXR. It also binds to peroxisome proliferator-activated receptor γ (PPAR) but does not activate it. SR-1903 inhibits LPS-induced expression of triggering receptor expressed on myeloid cells 1 (TREM-1). It also inhibits LPS-induced expression of the LXR target genes IL-6 and IL-33 and increases expression of ABCG1, FASN, and SCD-1. SR-1903 reduces the severity of collagen-induced arthritis. It reduces blood glucose levels in a glucose tolerance test, serum levels of total cholesterol and LDL, body weight, and fat mass in a mouse model of high-fat diet-induced obesity.
Retinoic acid receptor-related nuclear receptor γ (RORγ) plays a central role in T cell differentiation, particularly in the differentiation of pro-inflammatory TH17 cells, which are implicated in autoimmune diseases like multiple sclerosis and rheumatoid arthritis. SR 2211 selectively binds RORγ (Ki = 105 nM), acting as an inverse agonist of constitutive in vitro RORγ activity (IC50 = 320 nM). It has minimal effects on RORα, LXRα, and FXR activities. SR 2211 significantly inhibits gene expression of IL-17 and IL-23 receptor in activated EL-4 mouse T lymphocytes when given at 5 μM. Potent synthetic RORγ-selective modulator SR-2211 is a synthetic RORγ-selective modulator that potently inhibits production of IL-17 in cells.